molecular formula C12H14FNO3 B8552195 Ethyl (S)-2-(7-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetate

Ethyl (S)-2-(7-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetate

Cat. No.: B8552195
M. Wt: 239.24 g/mol
InChI Key: OAABYIKOQIMZBY-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (S)-2-(7-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetate is a useful research compound. Its molecular formula is C12H14FNO3 and its molecular weight is 239.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H14FNO3

Molecular Weight

239.24 g/mol

IUPAC Name

ethyl 2-[(3S)-7-fluoro-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate

InChI

InChI=1S/C12H14FNO3/c1-2-16-12(15)6-9-7-17-11-5-8(13)3-4-10(11)14-9/h3-5,9,14H,2,6-7H2,1H3/t9-/m0/s1

InChI Key

OAABYIKOQIMZBY-VIFPVBQESA-N

Isomeric SMILES

CCOC(=O)C[C@H]1COC2=C(N1)C=CC(=C2)F

Canonical SMILES

CCOC(=O)CC1COC2=C(N1)C=CC(=C2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethyl (2E)-4-(5-fluoro-2-nitrophenoxy)but-2-enoate (Intermediate 9, 310 g, 1.09 mol) dissolved in AcOH (1.4 L) was added dropwise during one h to a slurry of iron powder (325 mesh, 305 g, 5.47 mol) in AcOH (0.90 L) at 60° C. under nitrogen atmosphere. The temperature was kept at 60-75° C. during the addition. Upon complete addition the resulting mixture was stirred at 70° C. for 30 min before it was cooled to rt. The solids were filtered off and washed with AcOH (2.5 L). The filtrate was concentrated to dryness and the residue was dissolved in EtOAc (2.0 L). The solution was washed with citric acid (aq., 10% w/w, 2×1.0 L), Na2CO3 (10% w/w, 500 mL) and water (1.5 L). The solution was then concentrated to dryness and the obtained residue was dissolved in i-PrOAc (500 mL). Concentration to dryness once again yielded a residue which was purified by column chromatography on silica using heptane/EtOAc (4:1) as eluent. The title compound (236 g, 0.986 mol, 98% w/w, 88% yield) was obtained as an oil.
Quantity
310 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.4 L
Type
solvent
Reaction Step One
Name
Quantity
0.9 L
Type
solvent
Reaction Step Two
Name
Quantity
305 g
Type
catalyst
Reaction Step Two
Yield
88%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.